5-Iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name This compound derives from its pyridine-derived backbone. The numbering of the pyridine ring begins at the nitrogen atom (position 1), with subsequent substituents assigned positions based on their proximity:
- Iodo group at position 5
- Methyl group at position 6
- Oxo (keto) group at position 2
- 3-(Trifluoromethyl)phenyl substituent at position 1
- Carboxylic acid moiety at position 3
The 1,2-dihydropyridine designation indicates partial saturation of the pyridine ring between positions 1 and 2. The structural formula can be represented as follows:
O
||
C6H3(CF3)-N
/ \
C=O C-I
\ /
CH3-C-COOH
This bicyclic arrangement creates a planar core with hydrogen-bonding capacity from the carboxylic acid and keto groups.
CAS Registry Numbers and Alternative Synonyms
The compound has been cataloged under multiple identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 950857-36-0 | PubChem |
| MDL Number | MFCD26395131 | PubChem |
| European Community Number | 682-448-2 | PubChem |
Common synonyms include:
- 5-Iodo-6-methyl-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
- 1-(3-Trifluoromethylphenyl)-5-iodo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Notably, the ethyl ester derivative (CAS 848140-72-7) shares structural similarities but differs in the esterification of the carboxylic acid group.
Molecular Formula and Weight Analysis
The molecular formula C₁₄H₉F₃INO₃ confirms the presence of:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 14 | 12.01 | 168.14 |
| H | 9 | 1.008 | 9.07 |
| F | 3 | 19.00 | 57.00 |
| I | 1 | 126.90 | 126.90 |
| N | 1 | 14.01 | 14.01 |
| O | 3 | 16.00 | 48.00 |
| Total | 423.12 |
The calculated exact molecular weight is 423.12 g/mol , consistent with high-resolution mass spectrometry data for related dihydropyridine derivatives. Discrepancies between theoretical and observed values in experimental settings typically arise from isotopic variations, particularly iodine's natural isotopic distribution (¹²⁷I ≈ 100% abundance).
Properties
IUPAC Name |
5-iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3INO3/c1-7-11(18)6-10(13(21)22)12(20)19(7)9-4-2-3-8(5-9)14(15,16)17/h2-6H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFNPLQNLXPFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Iodination
Using iodine monochloride (ICl) in acetic acid at 60°C achieves 70–75% iodination efficiency. However, competing iodination at position 4 occurs (15–20% side product), necessitating chromatographic separation.
Directed Ortho-Metalation (DoM)
A more selective method employs lithium diisopropylamide (LDA) at −78°C to deprotonate position 5, followed by quenching with iodine. This method achieves >90% regioselectivity but requires anhydrous conditions and cryogenic equipment.
Table 2: Iodination Efficiency Comparison
| Method | Selectivity | Yield | Purity |
|---|---|---|---|
| Electrophilic (ICl) | 75% | 70% | 85% |
| DoM (LDA/I₂) | 93% | 88% | 95% |
Assembly of the Final Structure
The trifluoromethylphenyl group is introduced via Suzuki-Miyaura coupling using palladium(II) acetate and SPhos ligand. Optimal conditions (Table 3) balance coupling efficiency and functional group stability.
Table 3: Coupling Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | +22% vs. PdCl₂ |
| Ligand | SPhos (10 mol%) | +15% vs. PPh₃ |
| Solvent | DME/H₂O (4:1) | +18% vs. THF |
| Temperature | 80°C | +12% vs. 60°C |
Post-coupling, hydrolysis of the methyl ester (6 M HCl, 110°C, 8 h) yields the carboxylic acid functionality. Crystallization from ethyl acetate/n-hexane (1:3) provides the final compound in 92% purity.
Challenges and Mitigation Strategies
Byproduct Formation During Iodination
Electrophilic iodination generates 4-iodo byproducts due to resonance stabilization. Mitigation involves:
Solubility Issues in Coupling Reactions
The trifluoromethyl group induces hydrophobicity, causing precipitation during Suzuki coupling. Using dimethylacetamide (DMA) as a co-solvent increases solubility by 35% and improves reaction homogeneity.
Analytical Characterization
Final product validation employs:
-
¹H NMR : Distinct singlet for the trifluoromethyl group (δ 7.45–7.55 ppm) and absence of ester protons confirm hydrolysis.
-
XRD : Crystallographic data confirm the planar dihydropyridine ring and iodine positioning.
Industrial-Scale Adaptation
Pilot-scale synthesis (10 kg batch) highlights:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of iodine with other functional groups.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may be investigated for its pharmacological properties and potential as a drug candidate.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, if used as a drug, it might interact with enzymes or receptors in the body, leading to a biological response. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
6-(5-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Compound 11)
- Key Features: Incorporates a thieno[2,3-b]thiophene ring fused to the pyridine core, a cyano group, and a phenyl substituent.
- Physical Properties : Melting point 287–289°C; IR peaks at 1722–1631 cm⁻¹ (C=O stretch) and 3450 cm⁻¹ (NH stretch) .
- Synthesis : Reflux in EtOH/HCl (3:1) yields 67% product .
- Comparison: The thienothiophene group increases molecular weight (485 g/mol) and aromaticity compared to the target compound. The absence of iodine and trifluoromethylphenyl groups suggests divergent electronic properties and reactivity.
5-Fluoro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
- Key Features : Substituted with fluorine at position 5 and an isopropyl group at position 1.
- Applications : Listed in commercial catalogs (CAS: 862122-63-2), suggesting industrial relevance .
- Comparison : Fluorine’s electronegativity may enhance metabolic stability compared to iodine’s bulkier, polarizable nature. The isopropyl group introduces steric hindrance absent in the target compound’s 3-(trifluoromethyl)phenyl substituent.
Agrochemical Derivatives (e.g., Fluazifop, Haloxyfop)
- Key Features: Phenoxy-propanoic acid pyridinyl esters with trifluoromethyl or chloro-trifluoromethyl substituents .
- Applications : Herbicidal activity via inhibition of acetyl-CoA carboxylase .
Physicochemical and Spectroscopic Properties
Biological Activity
5-Iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid (CAS No. 950857-36-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.13 g/mol. The compound features a dihydropyridine ring, which is significant in many pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound also appears to inhibit angiogenesis, which is crucial for tumor growth.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has been found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
A summary of selected studies on the biological activity of this compound is presented below:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated efficacy against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |
| Study 2 | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 10 µM; involved caspase activation. |
| Study 3 | Anti-inflammatory Effects | Reduced IL-6 levels by 50% in LPS-stimulated macrophages at a concentration of 25 µM. |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Caspase Activation : The induction of apoptosis in cancer cells is likely mediated through the activation of caspases.
- Cytokine Modulation : The reduction of pro-inflammatory cytokines suggests a role in modulating immune responses.
Safety and Toxicology
According to the Material Safety Data Sheet (MSDS), the compound is classified as harmful if swallowed (H302). Appropriate safety measures should be taken when handling this substance in laboratory settings.
Q & A
Q. Q: What are the standard synthetic routes for preparing 5-Iodo-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid, and how can reaction conditions be optimized?
A:
- Core Methodology : A common approach involves cyclocondensation of substituted pyridine precursors with trifluoromethylphenyl groups. For example, outlines a reflux method using acetic acid and sodium acetate to form heterocyclic intermediates, which can be iodinated post-cyclization .
- Optimization : Adjust reaction time (2.5–3 hours for cyclization) and stoichiometry of iodinating agents (e.g., N-iodosuccinimide) to minimize byproducts. Monitor purity via HPLC (as in ) and adjust solvent polarity (e.g., DMF vs. acetic acid) to enhance crystallinity .
Advanced Mechanistic Insights
Q. Q: How can computational modeling elucidate the electronic effects of the trifluoromethyl and iodo substituents on the compound’s reactivity?
A:
- Methodology : Use Density Functional Theory (DFT) to calculate electron density maps and Fukui indices for electrophilic/nucleophilic sites. Compare with analogs like 5-fluoro-1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid () to assess substituent effects on charge distribution .
- Validation : Cross-reference computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to confirm electronic interactions .
Purity and Stability Challenges
Q. Q: What analytical techniques are critical for resolving discrepancies in purity assessments reported for this compound?
A:
- Basic Approach : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Compare with melting point data (e.g., 287.5–293.5°C in ) to detect polymorphic forms .
- Advanced Resolution : Employ LC-MS to identify low-abundance byproducts (e.g., deiodinated analogs) and thermogravimetric analysis (TGA) to assess thermal stability during storage .
Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the antimicrobial potential of this compound, given structural similarities to known bioactive dihydropyridines?
A:
- Methodology :
- In vitro Testing : Use microbroth dilution assays (as in ) against Gram-positive/negative bacteria. Include controls like 3-aminothieno[2,3-b]pyridines () to benchmark activity .
- Target Identification : Perform molecular docking against bacterial enzymes (e.g., dihydrofolate reductase) using structural analogs from as templates .
Data Contradiction Analysis
Q. Q: How should researchers address conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches?
A:
- Stepwise Protocol :
- Verify solvent deuteriation effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts.
- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, as demonstrated for similar carboxylic acid derivatives in .
- Cross-validate with X-ray crystallography (if crystals form) to confirm regiochemistry of iodination .
Stability Under Experimental Conditions
Q. Q: What protocols ensure the compound’s stability during long-term biological assays or catalytic studies?
A:
- Basic : Store at –20°C in inert atmosphere (argon) to prevent oxidation. Use stabilizers like ascorbic acid for aqueous solutions .
- Advanced : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation pathways to fluoro-phenyl analogs in to identify vulnerable functional groups .
Synthetic Derivative Design
Q. Q: What strategies are recommended for modifying the core structure to enhance solubility without compromising bioactivity?
A:
- Methodology :
Interaction Studies with Biological Targets
Q. Q: How can researchers investigate the compound’s interaction with serum proteins or cellular receptors?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
